molecular formula C15H16N3O4- B1261734 Indole-3-acetyl-glutamine

Indole-3-acetyl-glutamine

Cat. No. B1261734
M. Wt: 302.3 g/mol
InChI Key: DVJIJAYHBZALOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(indol-3-ylacetyl)glutaminate is a monocarboxylic acid anion that is the conjugate base of N-(indol-3-ylacetyl)glutamine, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a human urinary metabolite. It is a conjugate base of a N-(indol-3-ylacetyl)glutamine.

Scientific Research Applications

Plant Growth and Development

Indole-3-acetyl-glutamine plays a significant role in plant growth and development. The study of quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis highlighted the presence of two new conjugates related to Indole-3-acetyl-glutamine, indicating its significance in plant growth and vegetative development. This research also developed a method for quantitative analysis of these metabolites, emphasizing the importance of understanding their levels in different plant tissues during various stages of development (Kowalczyk & Sandberg, 2001).

Methodological Advancements in Plant Research

Advancements in analytical techniques have facilitated the identification of Indole-3-acetyl-glutamine and related compounds in plants. A study introduced a liquid chromatography-mass spectrometry (LC-MS)-based method for the characterization of small Indole-3-acetyl-glutamine conjugate profiles of plants. This method allows for the facile identification of indolic compounds, suggesting that Indole-3-acetyl-glutamine and its conjugates might have important physiological roles in plants, which could also impact human nutrition (Yu et al., 2014).

Plant Defense Mechanisms

Indole-3-acetyl-glutamine is implicated in plant defense mechanisms. A study on maize revealed that whole-plant glutamine mobilization aids local tissue in pathway-specific auxin biosynthesis, stimulating root regrowth after herbivory. This suggests that Indole-3-acetyl-glutamine may play a role in plant responses to pest attacks, contributing to the development of crop tolerance (Qu et al., 2016).

Metabolic Processes in Plants

Indole-3-acetyl-glutamine is also involved in the metabolic processes within plants. Research on Arabidopsis indicated that cytochrome P450 CYP79B2 catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of Indole glucosinolates and Indole-3-acetic acid. This study highlights the intricate metabolic pathways in plants involving Indole-3-acetyl-glutamine, and its role in the biosynthesis of important compounds like Indole-3-acetic acid (Mikkelsen et al., 2000).

properties

Product Name

Indole-3-acetyl-glutamine

Molecular Formula

C15H16N3O4-

Molecular Weight

302.3 g/mol

IUPAC Name

5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]-5-oxopentanoate

InChI

InChI=1S/C15H17N3O4/c16-13(19)6-5-12(15(21)22)18-14(20)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12,17H,5-7H2,(H2,16,19)(H,18,20)(H,21,22)/p-1

InChI Key

DVJIJAYHBZALOJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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